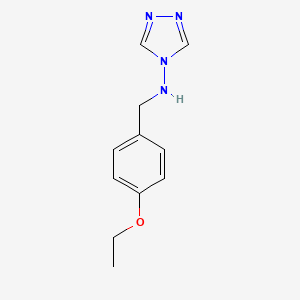

N-(4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine

Description

N-(4-Ethoxybenzyl)-4H-1,2,4-triazol-4-amine is a triazole-derived compound characterized by a 4-ethoxybenzyl substituent attached to the 4-amino group of the 1,2,4-triazole core. Triazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, materials science, and catalysis due to their stability, hydrogen-bonding capacity, and tunable electronic properties.

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-2-16-11-5-3-10(4-6-11)7-14-15-8-12-13-9-15/h3-6,8-9,14H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJDLWONFDYXFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNN2C=NN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323650 | |

| Record name | N-[(4-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644773 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

445410-54-8 | |

| Record name | N-[(4-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-ethoxybenzyl chloride with 4H-1,2,4-triazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is stirred at an elevated temperature until the reaction is complete, followed by purification through recrystallization or chromatography.

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control can further streamline the process, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced forms of the triazole compound.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Activity

N-(4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine exhibits significant antifungal properties. Triazole derivatives are well-documented for their ability to inhibit the growth of fungi by targeting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole and itraconazole. Studies have shown that this compound can effectively inhibit various fungal strains, making it a potential candidate for developing new antifungal therapies .

Antibacterial Properties

The compound has also demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. In vitro studies have reported varying degrees of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

This compound has shown promising results in anticancer research. It induces apoptosis in cancer cell lines by interacting with specific enzymes or receptors involved in cell proliferation pathways. The compound's ability to inhibit tumor growth has been linked to its structural features that allow it to bind selectively to targets within cancer cells .

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. The compound's structure includes a triazole ring that contributes significantly to its biological activity due to its nitrogen atoms' coordination ability .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3,5-dibromo-4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine | Structure | Enhanced biological activity due to halogen effects |

| N-(3-methylphenyl)-1H-1,2,4-triazole | Structure | Different solubility and bioactivity profiles |

| 5-(p-chlorobenzyl)-1H-[1,2,4]triazole | Structure | Variations in antimicrobial properties |

This table highlights how the ethoxy group in this compound enhances its solubility and bioavailability compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted on this compound focusing on its biological activities:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives including this compound against common pathogens. The results indicated that this compound exhibited significant inhibition zones against both bacterial and fungal strains when tested using the disc diffusion method .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of this compound on different cancer cell lines. The findings revealed that the compound effectively induced apoptosis through specific signaling pathways associated with cancer proliferation .

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The ethoxybenzyl group can enhance the compound’s binding affinity and specificity towards certain targets, influencing its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological, structural, and synthetic profiles of N-(4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine can be contextualized by comparing it to structurally related triazol-4-amine derivatives. Key analogs include:

Structural Analogs

Pharmacological Activities

Physicochemical Properties

Key Research Findings

Schiff Base Derivatives : Exhibit planar geometries conducive to π-π stacking and metal coordination, making them useful in catalysis (e.g., copper complexes in show structural flexibility for gas adsorption) .

Sulfur-Containing Analogs : The benzylsulfanyl group in enhances stability against oxidative degradation compared to oxygenated analogs.

Methoxy vs. Ethoxy Groups : Methoxy-substituted triazoles () display higher aqueous solubility, while ethoxy derivatives may have better blood-brain barrier penetration .

Biological Activity

N-(4-ethoxybenzyl)-4H-1,2,4-triazol-4-amine is a synthetic compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a triazole ring structure that is pivotal for its biological activity. The ethoxybenzyl substituent enhances its lipophilicity and reactivity, potentially improving its ability to interact with biological targets. The molecular formula is with a molecular weight of approximately 218.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of enzymatic activity. This interaction can influence several biochemical pathways involved in disease processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of pathogenic microorganisms, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell wall synthesis and inhibiting essential metabolic pathways.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

Anticancer Activity

The compound has shown promising results in anticancer studies. It induces apoptosis in cancer cells through mechanisms such as activation of caspases and modulation of cell cycle regulators. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| A549 (lung cancer) | 15.0 |

| HeLa (cervical cancer) | 10.0 |

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound found that it effectively inhibited the growth of both gram-positive and gram-negative bacteria as well as certain fungal strains. The results suggested that the compound could serve as a potential lead for developing new antimicrobial agents .

- Anticancer Potential : In a recent investigation involving human cancer cell lines, this compound was shown to significantly reduce cell viability in MCF-7 and A549 cells. The study highlighted the compound's ability to induce apoptosis and arrest the cell cycle at the G0/G1 phase .

- Enzyme Inhibition Studies : Further research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and infection. For instance, it was found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.